Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine
Overview
Description
Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propylamine chain
Mechanism of Action
- Fluoxetine, a structurally similar compound, is an FDA-approved drug that contains a trifluoromethyl group. Its primary target is the serotonin reuptake transporter protein, located in the presynaptic terminal. By blocking serotonin reuptake, fluoxetine increases serotonin levels in the synaptic cleft, impacting mood regulation .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine typically involves the introduction of the trifluoromethoxy group into the phenyl ring, followed by the attachment of the propylamine chain. One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto the phenyl ring. This can be achieved through the reaction of phenyl derivatives with trifluoromethyl triflate or other trifluoromethoxylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of the trifluoromethoxy phenyl intermediate, followed by its reaction with propylamine under suitable conditions to form the final product .
Chemical Reactions Analysis
Types of Reactions
Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group and the amine group can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogenating agents or nucleophiles can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the development of new materials with unique properties .
Comparison with Similar Compounds
Similar Compounds
Propyl({[3-(trifluoromethyl)phenyl]methyl})amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Propyl({[3-(methoxy)phenyl]methyl})amine: Contains a methoxy group instead of a trifluoromethoxy group.
Uniqueness
Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and biological activity compared to its analogs .
Properties
IUPAC Name |
N-[[3-(trifluoromethoxy)phenyl]methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-2-6-15-8-9-4-3-5-10(7-9)16-11(12,13)14/h3-5,7,15H,2,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVIZXFRJZIQIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CC=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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